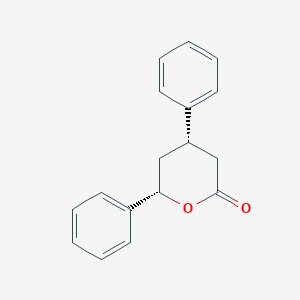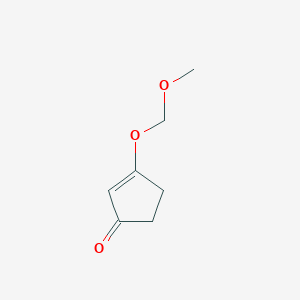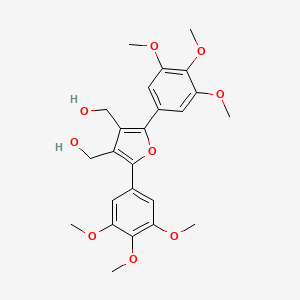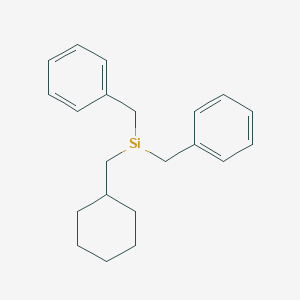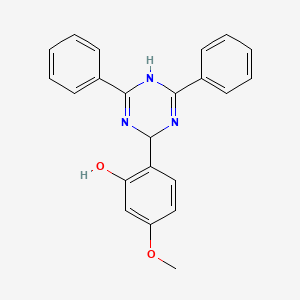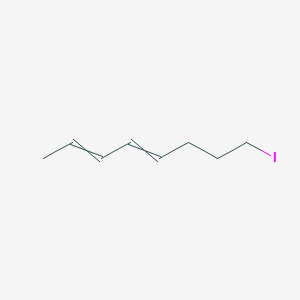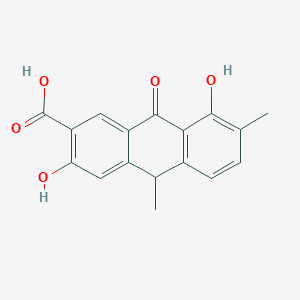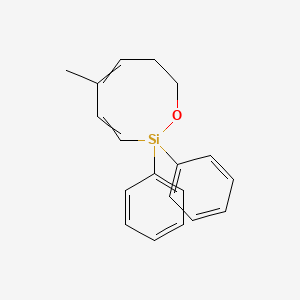![molecular formula C26H51NO2S2 B14261625 1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane CAS No. 163300-40-1](/img/structure/B14261625.png)
1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane is an organic compound with a complex structure, characterized by the presence of dodecylsulfanyl groups and a nitroethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane typically involves multiple steps. One common method includes the reaction of dodecylthiol with a nitroalkene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiol to the nitroalkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the nitro group.
Applications De Recherche Scientifique
1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl groups can form strong interactions with metal ions or other nucleophiles. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecene: A simpler hydrocarbon with a similar dodecyl chain but lacking the nitro and sulfanyl groups.
2-(Dodecylthiocarbonothioylthio)propionic acid: Contains a dodecyl chain and sulfur groups but has a different overall structure and functional groups.
Uniqueness
1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane is unique due to the combination of its nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
163300-40-1 |
|---|---|
Formule moléculaire |
C26H51NO2S2 |
Poids moléculaire |
473.8 g/mol |
Nom IUPAC |
1-(1-dodecylsulfanyl-2-nitroethenyl)sulfanyldodecane |
InChI |
InChI=1S/C26H51NO2S2/c1-3-5-7-9-11-13-15-17-19-21-23-30-26(25-27(28)29)31-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
Clé InChI |
MKXIZWKVEAUNHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(=C[N+](=O)[O-])SCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


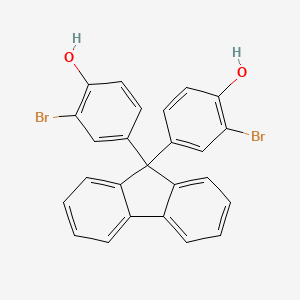
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
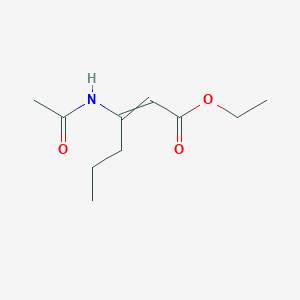
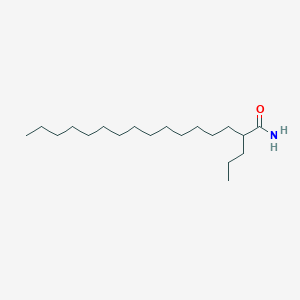
![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)
